molecular formula C8H5ClN2O2 B598640 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- CAS No. 1204475-64-8

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-

カタログ番号: B598640
CAS番号: 1204475-64-8
分子量: 196.59
InChIキー: WYZLJZKORASCKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at the 3-position and a carboxylic acid group at the 2-position. This structural motif confers unique physicochemical and biological properties, making it a key intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol . The chlorine atom enhances electrophilicity, while the carboxylic acid group improves solubility and enables further functionalization.

特性

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLJZKORASCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Base-Mediated Hydrolysis

The most widely documented method involves saponification of ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This one-step hydrolysis uses 2 M sodium hydroxide in ethanol under reflux conditions. A representative procedure from Parrino et al. (2014) achieves 71% yield after 2 hours of reflux, followed by acidification with acetic acid to pH 4.0 to precipitate the product.

Reaction Conditions:

  • Solvent: Ethanol (12 mL per 1.3 mmol substrate)

  • Base: NaOH (1.7 mmol, 1.1 mL of 2 M solution)

  • Temperature: Reflux (~78°C)

  • Time: 2 hours

Post-reaction workup includes solvent evaporation, aqueous resuspension, and filtration. This method’s efficiency stems from its simplicity, though it requires an ester intermediate, which itself demands multi-step synthesis.

Cyclization Strategies

Acid- or Base-Catalyzed Ring Closure

VulcanChem reports cyclization of precursors such as 3-chloroaniline derivatives under acidic or basic conditions. While explicit details are limited, analogous syntheses of pyrrolopyridines suggest the use of:

  • Acidic conditions: HCl or H2SO4 in polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • Basic conditions: K2CO3 or NaH in THF, facilitating deprotonation and cyclization.

A hypothetical pathway involves condensing 3-chloro-2-aminopyridine with a β-keto ester, followed by intramolecular cyclization. Such methods are less common in literature but offer potential for direct ring formation with pre-installed substituents.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Saponification71%NaOH/EtOH, reflux, 2 hHigh yield; simple workupRequires ester precursor
CyclizationN/AAcidic/basic, variableDirect ring formationLimited yield data; multi-step precursor synthesis
Oxidation (hypothetical)N/AOxidizing agentsApplicable to diverse intermediatesUnverified for this specific compound

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize cost-effectiveness and scalability. For saponification:

  • Ethanol is replaced with IPA (isopropyl alcohol) to reduce azeotrope formation.

  • Continuous flow reactors enhance heat transfer and reduce reaction time.

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to achieve >95% purity.

  • Chromatography: Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/hexane eluents.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloride displacement: The 3-chloro substituent may undergo hydrolysis to hydroxyl under prolonged basic conditions. Mitigated by strict control of reaction time and temperature.

  • Ester isomerization: Observed in related compounds during storage; minimized by immediate acidification and low-temperature storage.

Scalability Issues

  • Precursor availability: Commercial unavailability of ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate necessitates in-house synthesis, adding steps.

  • Energy costs: Reflux conditions demand significant energy input, partially addressed by microwave-assisted synthesis in recent studies.

Emerging Methodologies

Enzymatic Hydrolysis

Preliminary studies on lipase-catalyzed ester hydrolysis show promise for greener synthesis, though yields (~50%) remain suboptimal compared to traditional methods.

Photocatalytic Decarboxylation

Exploratory use of TiO2 catalysts under UV light to decarboxylate nitro derivatives, though applicability to chloro-substituted systems is unproven.

化学反応の分析

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to oxides or reduced forms of the compound.

科学的研究の応用

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- has several scientific research applications:

作用機序

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound is compared with structurally related pyrrolopyridine derivatives, focusing on substituent effects, biological activities, and applications.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Properties Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- C₈H₅ClN₂O₂ -Cl (3-position), -COOH (2-position) High solubility, moderate reactivity Kinase inhibition (e.g., SGK-1)
3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride C₁₀H₁₀ClN₂O₂•HCl -Cl (3-position), propanoic acid group Enhanced selectivity for SGK-1 Anticancer potential via kinase modulation
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester C₉H₈N₂O₃ -CHO (3-position), ester group Lipophilic, reactive aldehyde FGFR inhibition, anticancer activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₁₃H₉ClN₂O₂S -Cl (6-position), -SO₂Ph (1-position) High stability, sulfonyl group enhances target binding Antimicrobial and anticancer applications
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid C₈H₅ClN₂O₂ -Cl (5-position), -COOH (3-position) Altered ring fusion (3,2-c vs. 2,3-b) Neuroprotective properties

Key Differences in Reactivity and Bioactivity

  • Chlorine Position : The 3-chloro substitution in the target compound enhances selectivity for kinases like SGK-1 compared to 6-chloro derivatives (e.g., 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid), which exhibit broader but less selective activity .
  • Functional Groups : The carboxylic acid group improves solubility and enables salt formation (e.g., hydrochloride salts in ), whereas ester or aldehyde derivatives (e.g., methyl ester in ) prioritize lipophilicity for membrane penetration.
  • Ring Fusion Variations : Compounds like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (3,2-c fusion) show distinct biological profiles due to altered hydrogen-bonding patterns compared to the 2,3-b fused core .

生物活性

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- (CAS No. 800401-84-7) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other therapeutic targets. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various applications, and potential implications for drug development.

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 800401-84-7
  • MDL Number : MFCD21607077

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit the FGFR signaling pathway, which is crucial in various cancers. The abnormal activation of FGFRs is implicated in tumorigenesis, making these compounds attractive candidates for cancer therapy.

Inhibition of FGFRs

Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative known as compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibition capabilities. This compound also inhibited breast cancer cell proliferation and induced apoptosis in vitro .

Biological Activity Overview

Activity IC50 Values (nM) Comments
FGFR17Potent inhibitor; significant in cancer therapy
FGFR29Strong inhibition; potential for further development
FGFR325Moderate inhibition; useful for comparative studies
TNIK Inhibition<1High potency; potential new therapeutic target

Case Study 1: Cancer Cell Proliferation

In a study focused on breast cancer cells (4T1 cell line), compound 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities. This suggests that the compound could potentially be used in treatments aimed at preventing metastasis in breast cancer patients .

Case Study 2: TNIK Inhibition

Another study reported the discovery of compounds derived from the pyrrolo[2,3-b]pyridine scaffold that inhibited TNIK (TRAF2 and NCK interacting kinase) with IC50 values lower than 1 nM. These compounds demonstrated concentration-dependent inhibition of IL-2 secretion, indicating a broader application in immune modulation and inflammatory diseases .

Safety and Toxicology

The compound has been classified with several hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes (H302-H319). Proper handling and storage conditions are essential to mitigate risks associated with its use in research settings .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

Answer: The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, a common method involves treating a carboxylic acid derivative (e.g., ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate) with thionyl chloride to form an intermediate acid chloride, followed by ammonia treatment to yield the desired product . Reaction conditions such as temperature (80°C for thionyl chloride activation) and solvent choice (tetrahydrofuran for solubility) are critical for yield optimization. Purity is validated using HPLC (>97%) and LCMS (M+1: 311.1) .

Q. How can researchers purify and characterize this compound?

Answer: Purification is achieved via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Characterization relies on:

  • 1H NMR : Peaks at δ 13.99 (s, 1H, NH), 8.69 (d, 1H, aromatic), and 2.56 (s, 3H, CH3) confirm structural motifs .
  • LCMS/HPLC : To verify molecular weight (MW 162.15) and purity (>97%) .
  • Elemental analysis : Validates empirical formula (C8H6ClN2O2) .

Q. What safety protocols are recommended for handling this compound?

Answer: Limited toxicological data exist , so standard precautions apply:

  • PPE : Gloves, face shields, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Answer: Studies on pyrrolo[2,3-b]pyridine derivatives show that substituent position critically affects target binding. For example:

  • Chlorine at position 3 enhances electrophilic reactivity, enabling nucleophilic substitution in drug intermediates .
  • Methyl groups at position 5 reduce solubility but improve metabolic stability .
    Methodologically, SAR is explored by synthesizing analogs (e.g., 5-chloro or 5-methoxy derivatives) and testing in enzymatic assays (e.g., MTH1 inhibition) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Answer: Discrepancies in yields (e.g., 71% vs. 95% for similar compounds ) arise from:

  • Reaction scale : Small-scale syntheses often report higher yields.
  • Catalyst purity : Palladium catalysts (e.g., Pd(PPh3)4) require strict anhydrous conditions .
  • Workup protocols : Aqueous ammonia quenching efficiency impacts recovery .
    To resolve contradictions, replicate procedures with controlled variables (catalyst batch, solvent grade) and report detailed reaction logs.

Q. What strategies optimize reaction conditions for large-scale synthesis?

Answer: Key optimizations include:

  • Catalyst screening : Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki couplings .
  • Temperature control : Maintaining 80°C during thionyl chloride activation prevents byproduct formation .
  • Solvent selection : Dioxane/water mixtures improve cross-coupling efficiency .
    Process analytical technology (PAT) tools, like in-situ FTIR, monitor intermediate formation .

Q. How can researchers leverage patent landscapes to design novel derivatives?

Answer: Existing patents (e.g., EP 2011/062207 ) disclose processes for halogenated pyrrolopyridines. To avoid infringement:

  • Modify substitution patterns : Replace 3-chloro with 3-fluoro or 3-cyano groups .
  • Explore new coupling partners : Boronic acids with bulky substituents (e.g., 3,4-dimethoxyphenyl) .
    Patent databases (e.g., Europäisches Patentblatt) should be mined for prior art .

Q. What mechanistic insights exist for its role in enzyme inhibition?

Answer: As an intermediate in MTH1 inhibitors, the compound’s carboxyl group chelates active-site Mg²⁺, while the chloro substituent stabilizes hydrophobic pockets. Kinetic studies (e.g., ITC or SPR) quantify binding affinity . Mutagenesis studies (e.g., replacing Asp119 in MTH1) validate target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。